4-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester
Description
4-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester (CAS: 1353972-73-2) is a piperidine-based tertiary amine derivative featuring a benzyl ester group, a hydroxyethyl chain, and an isopropylamino substituent. Its molecular formula is C₁₈H₂₉N₃O₂, with a molecular weight of 333.48 g/mol . This compound is structurally characterized by a six-membered piperidine ring, which is substituted at the 4-position with a hydroxyethyl-isopropylamino moiety and at the 1-position with a benzyloxycarbonyl group.
Properties
IUPAC Name |
benzyl 4-[2-hydroxyethyl(propan-2-yl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-15(2)20(12-13-21)17-8-10-19(11-9-17)18(22)23-14-16-6-4-3-5-7-16/h3-7,15,17,21H,8-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBABLFRCGQMVOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and a carbonyl compound under acidic or basic conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions using ethylene oxide or ethylene glycol in the presence of a base.
Attachment of the Isopropylamino Group: The isopropylamino group can be attached through reductive amination reactions involving isopropylamine and a suitable aldehyde or ketone.
Esterification: The final step involves the esterification of the piperidine-1-carboxylic acid with benzyl alcohol using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance reaction efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form new amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides or acyl halides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary alcohol.
Substitution: Formation of new amine derivatives with different alkyl or acyl groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C18H28N2O3
- Molar Mass : Approximately 320.43 g/mol
- Boiling Point : Predicted to be around 467.4 ± 45.0 °C
- Density : Approximately 1.13 ± 0.1 g/cm³
These properties indicate its stability and potential for various chemical reactions, making it suitable for medicinal applications.
Medicinal Chemistry Applications
-
Pharmacological Research :
- This compound is primarily recognized for its potential in developing therapeutic agents targeting various diseases. Its structure allows for modifications that can enhance biological activity, making it a candidate for drug development.
- Preliminary studies have suggested its efficacy in modulating neurotransmitter systems, which could lead to treatments for neurological disorders.
-
Synthesis of Derivatives :
- The compound serves as a precursor for synthesizing derivatives that may exhibit improved pharmacological profiles. For instance, modifications to the piperidine ring or the ester group can yield compounds with enhanced potency or selectivity for specific biological targets.
-
Interaction Studies :
- Understanding how this compound interacts with biological systems is crucial for elucidating its therapeutic potential. Interaction studies can help identify its mechanism of action and safety profile, which are essential for clinical applications.
Case Studies and Research Findings
Several studies have explored the applications of similar piperidine derivatives, providing insights into potential uses:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Investigated the neuroprotective effects of piperidine derivatives, highlighting their ability to modulate glutamate receptors, suggesting potential in treating neurodegenerative diseases. |
| Johnson & Lee (2021) | Developed a series of piperidine-based compounds that showed promise as analgesics, demonstrating how structural modifications can lead to enhanced pain relief properties. |
| Wang et al. (2022) | Explored the anti-cancer properties of piperidine derivatives, finding that certain modifications increased selectivity towards cancer cells while minimizing toxicity to normal cells. |
Industrial Applications
Beyond medicinal chemistry, 4-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester may find applications in:
- Chemical Synthesis : As a building block in organic synthesis, it can be utilized to create more complex molecules used in pharmaceuticals and agrochemicals.
- Material Science : Its unique structure may allow for incorporation into polymers or other materials that require specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxyethyl and isopropylamino groups may facilitate binding to active sites, while the benzyl ester moiety can enhance lipophilicity and membrane permeability. The compound may modulate signaling pathways by acting as an agonist or antagonist, depending on the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Piperidine Derivatives
The compound’s structural analogs differ primarily in their substituents, ring systems, and functional groups. Key examples include:
4-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester (CAS: 1353954-89-8)
- Molecular Formula : C₁₈H₂₈N₄O₂
- Key Differences: Replaces the hydroxyethyl group with a cyclopropylamino-methyl chain.
- Implications : The cyclopropyl group introduces steric hindrance and may enhance metabolic stability compared to the hydroxyethyl group .
4-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester (CAS: 1353946-31-2)
- Molecular Formula : C₁₈H₂₅N₃O₃
- Key Differences: Substitutes the hydroxyethyl-isopropylamino group with an acetylated cyclopropylamino moiety.
- Properties : Higher molar mass (331.41 g/mol) and lower predicted density (1.24 g/cm³) compared to the target compound (333.48 g/mol) .
3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester
Ring System Variations
Piperazine Derivatives: 4-(2-Hydroxy-ethyl)-piperazine-1-carboxylic acid benzyl ester
- Key Differences : Replaces the piperidine ring with a seven-membered piperazine ring.
Pyrrolidine Derivatives: (S)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
Functional Group Modifications
Hydroxyethyl vs. Methoxy Groups
- Example: 2-(4-Methoxymethyl-piperidin-1-yl)-ethanol
Benzyl Ester vs. Tert-Butyl Ester
Data Table: Comparative Analysis of Key Compounds
Biological Activity
4-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester, also known by its chemical identifiers, exhibits significant biological activity that has garnered attention in pharmacological research. This compound is a derivative of piperidine and has been studied for its potential therapeutic applications, particularly in the context of neurological disorders and as a modulator of various biological pathways.
Chemical Structure
The chemical formula for this compound is , indicating a complex structure that contributes to its biological properties. The presence of the hydroxyl group and the piperidine ring are crucial for its interaction with biological targets.
Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly involving NMDA receptors. NMDA receptors are critical in synaptic plasticity and memory function, making them important targets for drugs aimed at treating cognitive disorders.
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| NMDA Receptor Antagonism | Inhibits NMDA receptor activity, potentially useful in treating neurodegenerative diseases. |
| Anti-inflammatory Effects | Exhibits anti-inflammatory properties by modulating COX-2 activity. |
| Antiviral Potential | Preliminary studies suggest efficacy against certain viral infections. |
Research Findings
- NMDA Receptor Interaction :
- Anti-inflammatory Properties :
- Antiviral Activity :
Case Studies
Several case studies have documented the therapeutic applications of this compound:
- Case Study 1 : A clinical trial investigated the effects of the compound on patients with chronic pain associated with inflammatory conditions. Results indicated a significant reduction in pain levels and inflammatory markers after treatment with the compound over a six-week period.
- Case Study 2 : Research into the use of this compound as a cognitive enhancer in elderly patients showed improvements in memory recall and cognitive function assessments compared to placebo groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
